2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine
CAS No.:
Cat. No.: VC15968611
Molecular Formula: C7H6Cl2N2O
Molecular Weight: 205.04 g/mol
* For research use only. Not for human or veterinary use.
![2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine -](/images/structure/VC15968611.png)
Specification
Molecular Formula | C7H6Cl2N2O |
---|---|
Molecular Weight | 205.04 g/mol |
IUPAC Name | 2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine |
Standard InChI | InChI=1S/C7H6Cl2N2O/c8-6-5-4(2-1-3-12-5)10-7(9)11-6/h1-3H2 |
Standard InChI Key | XLNHJFCJRSVXFV-UHFFFAOYSA-N |
Canonical SMILES | C1CC2=C(C(=NC(=N2)Cl)Cl)OC1 |
Introduction
Structural and Nomenclature Considerations
Core Scaffold and Isomerism
Isomeric variations arise from differing ring fusion positions. For example, 2,4-dichloro-5H,7H,8H-thiopyrano[4,3-d]pyrimidine (CAS 181374-43-6) shares the molecular formula CHClNS but differs in ring connectivity . Such structural nuances impact physicochemical behaviors, as evidenced by divergent boiling points (385.2°C vs. 186.8°C flash point for the [4,3-d] isomer) .
Synthetic Methodologies
Thiopyrano[3,2-d]pyrimidine Synthesis
The most robust synthesis of 2,4-dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine involves cyclocondensation and subsequent chlorination (Fig. 1) .
-
Reactants: 421 mg (2.29 mmol) of precursor (compound 9), 0.070 mL N,N-dimethylaniline, 1.0 mL phosphoryl chloride.
-
Conditions: Stirred at 90°C for 18 hours under inert atmosphere.
-
Workup: Quenched with ice water, extracted with chloroform (2 × 30 mL), dried over NaSO, and concentrated.
-
Purification: Column chromatography (EtOAc/hexane gradient) yields 414 mg (1.87 mmol, 82%) as a solid.
-
NMR (CDCl): δ 2.21–2.28 (m, 2H), 2.99 (t, J = 6.3 Hz, 2H), 3.09–3.13 (m, 2H).
-
MS (ESI): m/z 221 [M+H].
Comparative Analysis of Chlorination Methods
Chlorinating agents critically influence yield and selectivity. Phosphoryl chloride (POCl) proves effective for dichlorination at positions 2 and 4 of the pyrimidine ring, whereas thionyl chloride (SOCl) may lead to over-chlorination or ring degradation .
Physicochemical Properties
Experimental Data for Thiopyrano Analogues
Spectroscopic Profiles
-
IR: Strong absorptions at 750–760 cm (C-Cl stretch) and 1580–1600 cm (C=N pyrimidine) .
-
UV-Vis: λ 270 nm (π→π* transition of the conjugated system) .
Applications in Drug Discovery
Kinase Inhibition and Anticancer Activity
Thiopyrano-pyrimidines serve as scaffolds for kinase inhibitors due to their ability to mimic ATP’s purine motif. For example, Goto et al. (2014) optimized analogous structures for IC values < 10 nM against VEGFR-2 . Chlorine atoms enhance binding affinity via hydrophobic interactions with kinase pockets .
Agricultural Chemistry
Dichlorinated pyrimidines exhibit herbicidal and fungicidal activity. Patent CN102977104A highlights pyrrolo-pyrimidine derivatives for crop protection, suggesting potential utility for thiopyrano analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume